molecular formula C14H9ClN2O2 B2395653 7-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 477864-75-8

7-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Cat. No. B2395653
CAS RN: 477864-75-8
M. Wt: 272.69
InChI Key: YRMSLMDDEFMRDO-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, also known as CPQ, is an organic compound belonging to the quinazolinone family of compounds. It is a white crystalline solid with a melting point of 140-142 °C and a boiling point of 329-330 °C. CPQ is a versatile compound, with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Quinazolinone derivatives, including 7-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, constitute an essential class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been extensively studied due to their specific biological activities, leading to the discovery of new medicinal agents. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, resulting in novel compounds with potential medicinal applications (Tiwary et al., 2016).

Quinazolinones in Medicinal Chemistry

Quinazolinones are pivotal in medicinal chemistry for their broad spectrum of biological properties. They have been employed in developing drugs with anticancer, antibacterial, anti-inflammatory, and antiviral activities. Recent patents and articles have highlighted the discovery and development of quinazoline derivatives as anticancer drugs, underscoring the structural diversity and the targeting of various proteins beyond the well-known EGFR inhibitors. This diversity indicates the potential for quinazolines in multi-target therapies, making them a promising field for future drug development (Ravez et al., 2015).

Synthetic Applications and Challenges

The synthesis of quinazolinones has been a subject of significant interest, focusing on eco-friendly, mild, and atom-efficient methodologies. These efforts aim to overcome challenges such as solubility and bioavailability, crucial for transitioning compounds from leads to drugs. Recent advances in synthetic chemistry of quinazolines highlight the development of novel compounds through multi-component synthetic strategies, providing a foundation for future research in quinazoline synthesis and application (Faisal & Saeed, 2021).

Quinazolinones in Optoelectronic Materials

Beyond their medicinal applications, quinazolinones have also found use in optoelectronic materials. The incorporation of quinazoline derivatives into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These compounds have been utilized in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as components in nonlinear optical materials and colorimetric pH sensors. This versatility underscores the potential of quinazolinones in the field of materials science, expanding their applications beyond pharmaceuticals (Lipunova et al., 2018).

properties

IUPAC Name

7-chloro-3-hydroxy-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-7-11-12(8-10)16-13(17(19)14(11)18)9-4-2-1-3-5-9/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMSLMDDEFMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone

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